5,8-Dibromoisoquinoline

Catalog No.
S707068
CAS No.
81045-39-8
M.F
C9H5Br2N
M. Wt
286.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Dibromoisoquinoline

CAS Number

81045-39-8

Product Name

5,8-Dibromoisoquinoline

IUPAC Name

5,8-dibromoisoquinoline

Molecular Formula

C9H5Br2N

Molecular Weight

286.95 g/mol

InChI

InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H

InChI Key

KNBALCRXZUTMBP-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=NC=CC2=C1Br)Br

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1Br)Br

The exact mass of the compound 5,8-Dibromoisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114747. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,8-Dibromoisoquinoline (CAS: 81045-39-8) is a highly rigid, electron-deficient N-heterocyclic building block characterized by two reactive bromine handles at the 5 and 8 positions. With a molecular weight of 286.95 g/mol, this off-white to pale yellow powder is procured primarily as a bifunctional precursor for advanced organic synthesis. Its precise halogenation pattern enables both symmetric dual cross-coupling (such as Suzuki, Stille, and Ullmann reactions) and highly controlled asymmetric functionalization via regioselective mono-lithiation. Buyers prioritize this specific compound to construct linearly extended pi-conjugated systems, Donor-Acceptor-Donor (D-A-D) optoelectronic materials, and complex pharmaceutical intermediates where the exact isoquinoline electronic structure and dual reactivity are strictly required [1].

Generic substitution of 5,8-dibromoisoquinoline with its monobrominated analog, 5-bromoisoquinoline, fails in the synthesis of symmetric Donor-Acceptor-Donor (D-A-D) materials because the monobrominated baseline lacks the secondary halogen handle required for dual cross-coupling. Attempting to use the closely related isomer 5,8-dibromoquinoline is equally problematic for advanced material design; the altered position of the heteroaromatic nitrogen shifts the molecule's dipole moment and Lowest Unoccupied Molecular Orbital (LUMO). In optoelectronic applications, this nitrogen shift severely disrupts the required intramolecular charge transfer (ICT) dynamics, and in coordination chemistry, it alters the binding angle and steric environment for transition metal complexes, rendering the quinoline isomer functionally incompatible for isoquinoline-specific target architectures [1].

Regioselective Mono-Lithiation for Asymmetric API Synthesis

5,8-Dibromoisoquinoline allows for highly controlled asymmetric functionalization, a critical requirement for complex pharmaceutical intermediates. When subjected to n-butyllithium at -78 °C in tetrahydrofuran followed by a dimethylformamide quench, it yields separable 8-bromo-5-isoquinolinecarboxaldehyde and 5-bromo-8-isoquinolinecarboxaldehyde. Monobrominated baselines like 5-bromoisoquinoline cannot provide this bifunctional utility, as formylation consumes their only reactive site, leaving no halogen handle for subsequent cross-coupling [1].

Evidence DimensionBifunctional intermediate generation
Target Compound DataYields dual-functional bromo-aldehyde intermediates
Comparator Or Baseline5-Bromoisoquinoline (yields mono-functional aldehyde, 0% retained halogen handle)
Quantified Difference100% retention of an orthogonal cross-coupling handle post-formylation
Conditionsn-BuLi in THF at -78 °C, DMF quench

Enables procurement of a single symmetric starting material to execute stepwise, asymmetric synthesis in medicinal chemistry pipelines.

Intramolecular Charge Transfer (ICT) in D-A-D Optoelectronic Hosts

In the synthesis of OLED host materials, 5,8-dibromoisoquinoline serves as an optimal electron-deficient core. When symmetrically coupled with carbazole donors via Ullmann or Suzuki reactions to form DCIQ or DCDPIQ, the isoquinoline core induces strong intramolecular charge transfer (ICT), pushing absorbance beyond 350 nm. When co-deposited with Copper(I) Iodide (CuI) at a 1:7 molar ratio, the resulting in-situ complexes demonstrate tuned solid-state photoluminescence at 2.0 eV (631 nm and 617 nm), distinguishing its electronic behavior from standard unfunctionalized or quinoline-based matrices [1].

Evidence DimensionSolid-state photoluminescence energy
Target Compound DataSolid-state photoluminescence at 2.0 eV (631 nm for CuI:DCIQ)
Comparator Or BaselineStandard unfunctionalized CuI matrices (lack deep-red ICT emission)
Quantified DifferenceSpecific deep-red emission tuning to 631 nm via isoquinoline electron affinity
ConditionsCo-deposited CuI:CIQ films (1:7 molar ratio)

Provides materials scientists with a validated, highly electron-affine core for engineering deep-red phosphorescent or TADF OLED devices.

Purity-Linked Usability vs. In-Situ Bromination Mixtures

Procuring >98% pure 5,8-dibromoisoquinoline is essential to bypass the severe process bottlenecks associated with in-house isoquinoline bromination. Direct electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in strong acids yields a difficult-to-separate mixture of 5-bromo, 5,8-dibromo, and over-brominated 5,7,8-tribromoisoquinoline. Procuring the isolated 5,8-dibromo isomer eliminates the formation of the 5,7,8-tribromo byproduct, preventing significant yield losses and eliminating the need for extensive, scale-limiting chromatographic purification [1].

Evidence DimensionProcess yield and purity
Target Compound Data>98% pure 5,8-dibromoisoquinoline (commercial procurement)
Comparator Or BaselineIn-situ isoquinoline bromination (generates mixed 5-bromo, 5,8-dibromo, and 5,7,8-tribromo species)
Quantified DifferenceComplete elimination of 5,7,8-tribromo over-bromination byproducts
ConditionsElectrophilic aromatic bromination scale-up

Drastically reduces downstream purification costs and eliminates batch-to-batch variability in industrial scale-up.

Synthesis of D-A-D Optoelectronic Materials

Ideal for dual Suzuki or Ullmann cross-coupling with electron-donating moieties (e.g., carbazole) to construct host materials for deep-red phosphorescent or TADF OLEDs, leveraging the core's strong electron affinity and linear geometry [1].

Stepwise Asymmetric API Development

Highly suitable for medicinal chemistry workflows requiring regioselective mono-lithiation at low temperatures, allowing for the creation of asymmetric bromo-aldehyde intermediates without losing the secondary cross-coupling handle[2].

Rigid Bidentate Ligand Engineering

Procured to synthesize extended pi-conjugated ligands for transition metal catalysis or luminescence, where the specific geometry and electron-withdrawing nature of the isoquinoline nitrogen is required over quinoline analogs[1].

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

81045-39-8

Wikipedia

5,8-Dibromoisoquinoline

Dates

Last modified: 08-15-2023

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